Home > Products > Screening Compounds P7726 > Technetium (99mTc) sestamibi
Technetium (99mTc) sestamibi - 109581-73-9

Technetium (99mTc) sestamibi

Catalog Number: EVT-421346
CAS Number: 109581-73-9
Molecular Formula: C36H66N6O6Tc
Molecular Weight: 775.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Technetium tc-99m sestamibi is a Radioactive Diagnostic Agent. The mechanism of action of technetium tc-99m sestamibi is as a Radiopharmaceutical Activity.
A technetium imaging agent used to reveal blood-starved cardiac tissue during a heart attack.
Source and Classification

Technetium (99mTc) sestamibi is classified as a small molecule radiotracer, specifically a lipophilic cationic compound. It is primarily used in the field of nuclear medicine for myocardial perfusion imaging, breast cancer detection, and evaluation of parathyroid tissue. The compound's approval status includes both investigational and approved classifications, indicating its established role in clinical practice as well as ongoing research into its applications .

Synthesis Analysis

The synthesis of technetium (99mTc) sestamibi typically involves the use of a technetium-99m generator, where technetium-99m is eluted from a molybdenum-99 source. The preparation process generally follows these steps:

  1. Elution: Technetium-99m is obtained by eluting it from a molybdenum generator using saline.
  2. Complexation: The technetium-99m is then mixed with methoxyisobutylisonitrile in a sterile vial.
  3. Heating: The mixture is heated to facilitate the formation of the technetium complex, typically using a water bath method until boiling occurs.
  4. Quality Control: Post-synthesis, quality control measures are implemented to ensure the purity and efficacy of the compound before administration .

Technical Parameters

  • Temperature: Heating typically reaches boiling point.
  • Administration Window: The prepared compound should be used within six hours post-synthesis to maintain efficacy.
Molecular Structure Analysis

The molecular formula of technetium (99mTc) sestamibi is C36H66N6O6TcC_{36}H_{66}N_{6}O_{6}Tc, with an average molecular weight of approximately 775.96 g/mol. The structure consists of a central technetium atom coordinated by six methoxyisobutylisonitrile ligands arranged in an octahedral geometry.

Structural Characteristics

  • Coordination Number: 6
  • Ligand Type: Methoxyisobutylisonitrile
  • Geometric Configuration: Octahedral arrangement around the technetium center.

This structural configuration contributes to its lipophilic nature, facilitating its accumulation in myocardial tissues with high mitochondrial content.

Chemical Reactions Analysis

The primary chemical reaction involving technetium (99mTc) sestamibi is its formation through coordination with the methoxyisobutylisonitrile ligands. Upon administration, the compound undergoes various interactions within biological systems:

  1. Distribution: Following intravenous injection, technetium (99mTc) sestamibi distributes based on regional blood flow and mitochondrial activity.
  2. Emission: As technetium-99m decays to stable technetium-99, it emits gamma radiation detectable by imaging systems such as single photon emission computed tomography (SPECT).

Relevant Technical Details

  • Gamma Emission Energy: 140 keV
  • Half-life of Technetium-99m: Approximately 6 hours, allowing sufficient time for imaging procedures post-injection.
Mechanism of Action

Technetium (99mTc) sestamibi operates primarily through passive diffusion into cells, driven by mitochondrial membrane potentials and regional blood flow dynamics. Its mechanism can be summarized as follows:

  1. Uptake Mechanism: The compound preferentially accumulates in tissues with high mitochondrial content due to its cationic nature and lipophilicity.
  2. Dependence on Blood Flow: Myocardial uptake is directly proportional to coronary blood flow; thus, areas of ischemia will show reduced uptake.
  3. Retention: Once inside the mitochondria, sestamibi exhibits minimal redistribution, allowing for effective imaging during the time frame post-injection .
Physical and Chemical Properties Analysis

Technetium (99mTc) sestamibi exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a clear solution.
  • Solubility: Soluble in saline solutions used for administration.
  • Stability: Stable under recommended storage conditions but must be used within six hours post-preparation to ensure efficacy.

Relevant Data

  • Protein Binding: Less than 1% protein binding observed in plasma.
  • Excretion Pathways: Primarily excreted via the hepatobiliary system; approximately 27% via urine and 33% through feces within 48 hours post-injection .
Applications

The applications of technetium (99mTc) sestamibi are diverse and significant in clinical practice:

  1. Cardiac Imaging: Used extensively for myocardial perfusion imaging to assess coronary artery disease by detecting ischemic regions.
  2. Oncology: Employed in evaluating breast cancer and parathyroid adenomas due to its selective uptake in these tissues.
  3. Research Applications: Investigated for potential uses in drug resistance studies due to its interaction with multidrug resistance-related proteins .
Introduction to Technetium (99mTc) Sestamibi

Chemical Structure and Radiopharmaceutical Properties

Technetium (99mTc) sestamibi has the chemical formula C~36~H~66~N~6~O~6~Tc^+^, forming a monovalent cationic complex where the technetium-99m radionuclide is coordinated octahedrally by six methoxyisobutylisonitrile (MIBI) ligands—hence the name "sestamibi" (sesta = six) [1] [4] [6]. The complex exhibits a molecular weight of approximately 776 g/mol and exists as a lipophilic cation with a +1 charge distributed across the structure [6].

Table 1: Key Radiochemical Properties of Technetium (99mTc) Sestamibi

PropertyValueClinical Significance
RadioisotopeTechnetium-99mGenerator-produced; readily available
Physical Half-life6.02 hoursPermits delayed imaging logistics
Primary Photon Energy140.5 keVOptimal gamma camera detection efficiency
Lipophilicity (Log P)High (partition coefficient > 2)Facilitates passive cellular diffusion
Protein Binding< 1%Minimizes blood pool interference
Excretion PathwaysHepatobiliary (33%), Renal (27%)Requires consideration of abdominal activity

The radiopharmaceutical is supplied as a sterile, non-pyrogenic lyophilized kit. Reconstitution with sodium pertechnetate (^99m^TcO~4~^-^) eluted from a molybdenum-99/technetium-99m generator initiates a ligand exchange reaction, forming the stable ^99m^Tc-sestamibi complex within minutes under controlled heating conditions [6] [8]. Its lipophilicity enables efficient transmembrane passage, while its cationic nature directs accumulation within negatively charged cellular compartments, primarily mitochondria [5] [7].

Historical Development in Nuclear Medicine

The clinical journey of technetium (99mTc) sestamibi began with foundational research into technetium coordination chemistry during the 1970s-1980s. Initial investigations focused on hexakis(alkylisonitrile)technetium(I) complexes by Italian researchers Deutsch and colleagues, who identified their unusual stability and myocardial uptake patterns [7]. Concurrently, pioneering work by Richards in the 1960s highlighted technetium-99m's potential as a medical tracer due to its ideal nuclear properties [2].

The pivotal breakthrough emerged when University of New Hampshire researchers explored cationic technetium complexes for myocardial imaging. They identified methoxyisobutylisonitrile (MIBI) as a ligand yielding superior biodistribution, with high heart-to-liver ratios and prolonged myocardial retention compared to earlier isonitriles [4] [7]. Following extensive preclinical validation, technetium (99mTc) sestamibi received FDA approval for cardiac imaging in 1990 under the brand name Cardiolite®. Subsequent approvals expanded its indications to include:

  • Breast Scintigraphy (1997): Detection of mammographically occult malignancies [4].
  • Parathyroid Imaging: Preoperative localization of hyperfunctioning parathyroid tissue [3] [9].

This trajectory cemented sestamibi as the most widely employed single-photon emission computed tomography (SPECT) perfusion tracer globally, displacing thallium-201 due to its superior imaging characteristics and availability [2] [8].

Mechanism of Action: Mitochondrial Uptake and Membrane Potential Dynamics

Technetium (99mTc) sestamibi accumulation within target tissues is governed by a two-step mechanism reliant on electrochemical gradients:

  • Passive Diffusion: The lipophilic cationic complex diffuses freely across plasma membranes along concentration gradients. This initial uptake correlates with regional blood flow [3] [7].
  • Electrochemical Sequestration: Within the cytoplasm, the cation is actively driven into mitochondria by the large negative transmembrane potential (ΔΨ~m~) across the inner mitochondrial membrane (-150 mV to -180 mV) [5] [7]. The complex binds loosely to mitochondrial cardiolipin or other anionic sites, resulting in prolonged retention proportional to ΔΨ~m~ magnitude [5] [7].

“99mTc-sestamibi accumulation in cancer cell lines showed a nearly perfect linear relationship (r = 0.865) with mitochondrial membrane potential when multidrug resistance protein expression was low.” [5]

This dependence on ΔΨ~m~ underpins sestamibi's clinical utility:

  • Myocardium: Viable cardiomyocytes maintain high ΔΨ~m~, leading to intense tracer uptake proportional to perfusion. Necrotic or ischemic cells exhibit depolarized mitochondria and reduced uptake [3] [7].
  • Neoplasms: Many malignant cells (e.g., breast carcinoma, parathyroid adenoma oxyphil cells) exhibit hyperpolarized mitochondria compared to normal tissues, enabling preferential sestamibi accumulation [4] [5].
  • Drug Resistance Modulation: Sestamibi is a substrate for the P-glycoprotein (P-gp/MDR1) and multidrug resistance-related protein-1 (MRP1) efflux pumps. Tumors overexpressing these proteins exhibit rapid tracer washout. Verapamil (a P-gp inhibitor) significantly increases sestamibi retention in resistant cells, providing a functional assay for multidrug resistance [5] [7].

Comparative Advantages Over Conventional Radiotracers

Technetium (99mTc) sestamibi offers substantial clinical and practical advantages over earlier radiopharmaceuticals, solidifying its dominance in SPECT perfusion imaging:

Table 2: Comparative Properties of Key Myocardial Perfusion Agents

Tracer PropertyTechnetium (99mTc) SestamibiThallium-201 ChlorideTechnetium (99mTc) Tetrofosmin
Isotope ProductionGenerator (^99^Mo/^99m^Tc)CyclotronGenerator (^99^Mo/^99m^Tc)
Physical Half-life6.02 hours73 hours6.02 hours
Primary Photon Energy140 keV68-80 keV (Hg X-rays)140 keV
First-Pass Extraction~65%~85%~54%
Myocardial RedistributionMinimal (allows delayed imaging)Significant (limits timing)Minimal
Effective Radiation Dose (Myocardial Perfusion Study)~12 mSv~25 mSv~10 mSv
Liver Clearance KineticsModerate (30-60 min)N/AModerate (15-45 min)

Key Advantages Elaborated:

  • Superior Imaging Physics: The 140 keV gamma photons of technetium-99m experience less soft-tissue attenuation than thallium-201's lower-energy emissions (68-80 keV), improving image resolution. Its shorter half-life permits higher administered activities (e.g., 740-1110 MBq for cardiac studies), enhancing count statistics without excessive patient radiation exposure [2] [8].
  • Minimal Redistribution: Unlike thallium-201, which undergoes continuous redistribution between blood pool and myocardium, sestamibi exhibits negligible washout from viable myocytes after initial uptake ("fixed retention"). This allows flexible imaging windows (e.g., 30-60 minutes post-injection for cardiac scans) and enables same-day rest-stress protocols using different doses [3] [7] [8].
  • Robustness in Diseased States: Sestamibi's uptake mechanism (ΔΨ~m~ dependent) allows it to distinguish viable but hibernating myocardium (retained uptake) from scarred tissue (reduced uptake), aiding viability assessment [3] [7].
  • Multiorgan Applications: While thallium-201 use was largely cardiac, sestamibi's biodistribution enables imaging of mitochondria-rich hyperfunctional parathyroid tissue and metabolically active breast carcinomas, providing diagnostic versatility [3] [4] [9].
  • Improved Radiochemistry: Compared to earlier technetium agents like technetium (99mTc) exametazime, sestamibi offers superior in vitro and in vivo stability, reducing radiochemical impurity concerns [10].

Despite these strengths, limitations persist. Sestamibi's first-pass myocardial extraction fraction (~65%) is lower than thallium-201's (~85%), potentially underestimating very high coronary flows. Additionally, hepatobiliary excretion can cause significant subdiaphragmatic activity, occasionally interfering with inferior myocardial wall assessment, though newer tracers like technetium (99mTc) N-DBODC5 exhibit faster hepatic clearance [7]. Nevertheless, technetium (99mTc) sestamibi remains a benchmark due to its proven diagnostic accuracy, widespread availability, and well-understood biodistribution.

Properties

CAS Number

109581-73-9

Product Name

Technetium (99mTc) sestamibi

IUPAC Name

1-isocyano-2-methoxy-2-methylpropane;technetium

Molecular Formula

C36H66N6O6Tc

Molecular Weight

775.9 g/mol

InChI

InChI=1S/6C6H11NO.Tc/c6*1-6(2,8-4)5-7-3;/h6*5H2,1-2,4H3;

InChI Key

KNMLZCYLMYOYBD-UHFFFAOYSA-N

SMILES

CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.[Tc]

Synonyms

99mTc Hexamibi
99mTc Sestamibi
99mTc-Hexamibi
99mTc-Sestamibi
Cardiolite
Tc 99m Methoxy 2 isobutylisonitrile
Tc MIBI
Tc-99m-Methoxy-2-isobutylisonitrile
Technetium 99m Hexamibi
Technetium 99m Sestamibi
Technetium Tc 99m 2 Methoxy 2 methylpropylisonitrile
Technetium Tc 99m 2-Methoxy-2-methylpropylisonitrile
Technetium Tc 99m Sestamibi
Technetium Tc 99m Sestamibi Chloride
Technetium-99m-Hexamibi
Technetium-99m-Sestamibi

Canonical SMILES

CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.[Tc]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.